molecular formula C15H20F3N5 B1399203 Isopropyl-(6-piperidin-3-yl-4-trifluoromethyl-1H-pyrazolo[3,4-b]pyridin-3-yl)-amine CAS No. 1316225-60-1

Isopropyl-(6-piperidin-3-yl-4-trifluoromethyl-1H-pyrazolo[3,4-b]pyridin-3-yl)-amine

Cat. No. B1399203
M. Wt: 327.35 g/mol
InChI Key: XKUBZZOCRNJHTK-UHFFFAOYSA-N
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Description

Isopropyl-(6-piperidin-3-yl-4-trifluoromethyl-1H-pyrazolo[3,4-b]pyridin-3-yl)-amine is a complex organic compound. Unfortunately, I couldn’t find specific information about this exact compound. However, it seems to contain a pyrazolo[3,4-b]pyridine core, which is a common structure in many bioactive compounds12.



Synthesis Analysis

The synthesis of similar compounds involves the design and creation of novel substituted derivatives2. The process typically involves a series of chemical reactions, each carefully controlled to ensure the correct arrangement of atoms. However, the exact synthesis process for this specific compound is not available in the retrieved papers.



Molecular Structure Analysis

The molecular structure of a compound like this would be complex, with multiple rings and functional groups. The pyrazolo[3,4-b]pyridine core mentioned earlier is a bicyclic structure with nitrogen atoms at specific positions1. However, the exact molecular structure of this compound is not provided in the retrieved papers.



Chemical Reactions Analysis

The chemical reactions involving this compound are not explicitly mentioned in the retrieved papers. However, compounds with similar structures have been used as inhibitors in biological systems, suggesting they may undergo reactions with enzymes or other proteins1.



Physical And Chemical Properties Analysis

The physical and chemical properties of this compound are not provided in the retrieved papers. Typically, these properties would include things like melting point, boiling point, solubility, and stability, among others.


Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis of Spiropiperidine Lactam Acetyl-CoA Carboxylase Inhibitors : A study by Huard et al. (2012) reported the synthesis of compounds related to Isopropyl-(6-piperidin-3-yl-4-trifluoromethyl-1H-pyrazolo[3,4-b]pyridin-3-yl)-amine, demonstrating their potential as acetyl-CoA carboxylase inhibitors. This synthesis involved a streamlined 10-step process, highlighting the complexity and potential of these compounds in biochemical applications (Huard et al., 2012).

  • Optical Properties in Heterocyclic Systems : Research by Palion-Gazda et al. (2019) explored the structure-dependent and environment-responsive optical properties of compounds including pyrazolo[3,4-b]pyridines. This study provides insight into how modifications in the molecular structure of such compounds can influence their thermal, redox, and optical properties, which is crucial for their application in materials science (Palion-Gazda et al., 2019).

Biological and Medicinal Research

  • Anticancer Agent Synthesis : Chavva et al. (2013) synthesized novel alkyl amide functionalized trifluoromethyl substituted pyrazolo[3,4-b]pyridine derivatives, which were screened for anticancer activity. This highlights the potential of these compounds in developing new therapeutic agents for various cancer types (Chavva et al., 2013).

  • Antioxidant and Cytotoxicity Studies : Studies on pyrazolopyridine derivatives for their antioxidant properties and cytotoxicity against various cancer cell lines have been conducted, as evidenced by research from Gouda (2012) and Nagender et al. (2014). These studies provide valuable insights into the therapeutic potential and biological activity of pyrazolo[3,4-b]pyridine compounds (Gouda, 2012); (Nagender et al., 2014).

Advanced Material Applications

  • Electronics and Optoelectronics : The electron-donating amino groups in pyrazolo[3,4-b]pyridine derivatives have been studied for their potential applications in electronic and optoelectronic devices. This research opens up possibilities for using these compounds in advanced material applications, particularly in the field of light-emitting devices and sensors (Palion-Gazda et al., 2019).

Safety And Hazards

The safety and hazards associated with this compound are not provided in the retrieved papers. It’s important to handle all chemicals with appropriate safety measures.


Future Directions

The future directions for research on this compound are not explicitly mentioned in the retrieved papers. However, given the bioactivity of similar compounds, it’s possible that future research could explore its potential uses in medical or pharmaceutical applications1.


Please note that this analysis is based on the limited information available from the retrieved papers and does not represent a comprehensive review of the compound. For a more detailed analysis, please refer to specific scientific literature or databases dedicated to chemical information.


properties

IUPAC Name

6-piperidin-3-yl-N-propan-2-yl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20F3N5/c1-8(2)20-13-12-10(15(16,17)18)6-11(21-14(12)23-22-13)9-4-3-5-19-7-9/h6,8-9,19H,3-5,7H2,1-2H3,(H2,20,21,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKUBZZOCRNJHTK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC1=NNC2=C1C(=CC(=N2)C3CCCNC3)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20F3N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-isopropyl-6-(piperidin-3-yl)-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-3-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Isopropyl-(6-piperidin-3-yl-4-trifluoromethyl-1H-pyrazolo[3,4-b]pyridin-3-yl)-amine
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